Cas no 1034734-67-2 (methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate)

methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate
- methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate
- VNHMHKRFKYAGSJ-UHFFFAOYSA-N
- SBB019214
- STK695184
- methyl 1,2,3,4-tetrahydropyridino[4,3-b]indole-6-carboxylate
- methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate
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- MDL: MFCD11107291
- Inchi: 1S/C13H14N2O2/c1-17-13(16)9-4-2-3-8-10-7-14-6-5-11(10)15-12(8)9/h2-4,14-15H,5-7H2,1H3
- InChI Key: VNHMHKRFKYAGSJ-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CC=CC2=C1NC1CCNCC=12)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 308
- Topological Polar Surface Area: 54.1
methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-31704-0.25g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95.0% | 0.25g |
$178.0 | 2025-03-19 | |
Enamine | EN300-31704-1g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 1g |
$442.0 | 2023-09-05 | |
Enamine | EN300-31704-0.05g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95.0% | 0.05g |
$84.0 | 2025-03-19 | |
Enamine | EN300-31704-0.5g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95.0% | 0.5g |
$331.0 | 2025-03-19 | |
Enamine | EN300-31704-1.0g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95.0% | 1.0g |
$442.0 | 2025-03-19 | |
Enamine | EN300-31704-10g |
methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 10g |
$1900.0 | 2023-09-05 | |
A2B Chem LLC | AJ00481-500mg |
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 500mg |
$384.00 | 2024-04-20 | |
Aaron | AR00JBNX-250mg |
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 250mg |
$270.00 | 2025-02-10 | |
1PlusChem | 1P00JBFL-250mg |
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 250mg |
$274.00 | 2023-12-26 | |
1PlusChem | 1P00JBFL-1g |
Methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-6-carboxylate |
1034734-67-2 | 95% | 1g |
$609.00 | 2023-12-26 |
methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate Related Literature
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Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
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Dmitry M. Rudkevich,Heng Xu Chem. Commun., 2005, 2651-2659
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Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
Additional information on methyl 1H,2H,3H,4H,5H-pyrido4,3-bindole-6-carboxylate
Exploring Methyl 1H,2H,3H,4H,5H-Pyrido[4,3-b]Indole-6-Carboxylate (CAS 1034734-67-2): A Versatile Heterocyclic Compound
In the realm of heterocyclic chemistry, methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate (CAS 1034734-67-2) stands out as a structurally intriguing and functionally diverse compound. This fused pyridoindole derivative has garnered significant attention in pharmaceutical and materials science research due to its unique scaffold, which combines the features of indole and pyridine rings. Researchers are particularly interested in its potential as a building block for drug discovery, given its resemblance to bioactive alkaloids found in nature.
The compound's CAS number 1034734-67-2 serves as a critical identifier in chemical databases, ensuring precise tracking across academic and industrial applications. Its methyl ester moiety enhances solubility and reactivity, making it a valuable intermediate in synthetic workflows. Recent studies highlight its role in developing kinase inhibitors and neuroprotective agents, aligning with current trends in targeting neurodegenerative diseases and cancer therapeutics. Questions like "What are the applications of pyridoindole derivatives?" or "How to synthesize methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate?" frequently appear in scientific forums, reflecting growing interest.
From a synthetic perspective, methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate is often prepared via multicomponent reactions or catalytic cyclization methods. Its hydrogenated pyridoindole core offers stability compared to aromatic counterparts, a feature exploited in designing prodrugs or sustained-release formulations. Environmental scientists also explore its biodegradability profile, addressing concerns about green chemistry and sustainable synthesis—topics dominating modern chemical discourse.
Analytical characterization of this compound typically involves NMR spectroscopy, mass spectrometry, and X-ray crystallography, with data often shared in open-access journals to accelerate collaborative research. The rise of AI-driven drug design has further spotlighted such scaffolds, as machine learning models predict their interactions with biological targets. Searches for "pyridoindole solubility" or "CAS 1034734-67-2 suppliers" indicate commercial demand, particularly from contract research organizations (CROs) specializing in custom synthesis.
Beyond pharmaceuticals, methyl 1H,2H,3H,4H,5H-pyrido[4,3-b]indole-6-carboxylate finds niche applications in organic electronics, where its conjugated system contributes to charge transport properties. This dual utility—spanning life sciences and materials engineering—exemplifies the compound's interdisciplinary relevance. As regulatory agencies emphasize structure-activity relationship (SAR) studies, researchers increasingly document its metabolic pathways and toxicity profiles, ensuring compliance with global safety standards.
In summary, the scientific community continues to unravel the potential of CAS 1034734-67-2, driven by its structural versatility and alignment with cutting-edge research priorities. Whether investigating its role in central nervous system (CNS) drug development or advanced material design, this compound exemplifies how heterocyclic chemistry bridges innovation across multiple fields.
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